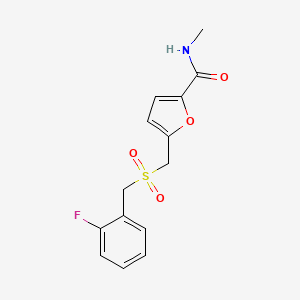

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide” is a chemical compound. It is a derivative of 2-fluorobenzenesulfonyl chloride . The compound is used for scientific research and development .

Synthesis Analysis

The synthesis of such compounds is often based on the reaction of double (threefold) nucleophilic substitution of atoms of fluorine (sulfonyl groups) with 1,4-dinucleophiles . 2-Fluorobenzenesulfonyl chloride, a key component in the synthesis, can be prepared from o-benzenedisulfonyl fluoride . It may be used in the preparation of various furan derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a furan ring, a sulfonyl group, a fluorobenzyl group, and a carboxamide group . The exact structure would require more specific information or computational chemistry analysis.Applications De Recherche Scientifique

Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives

This study investigates the structure-activity relationships of hypoglycemic benzoic acid derivatives, leading to the development of repaglinide, a therapeutic for type 2 diabetes. Repaglinide's efficacy demonstrates the potential of these derivatives in medical applications, highlighting the importance of specific structural modifications for enhanced activity. The research provides insights into the pharmacophoric groups essential for hypoglycemic activity and proposes a general pharmacophore model suitable for developing future therapeutics in diabetes management (Grell et al., 1998).

Carbonic Anhydrase Inhibitors

This study explores the inhibition of tumor-associated carbonic anhydrase IX by halogenated sulfonamides, including derivatives similar in structural complexity to the query compound. The findings reveal the potential of these inhibitors as antitumor agents, underscoring the diverse applications of sulfonamide derivatives in targeting specific enzymes associated with cancer (Ilies et al., 2003).

Studies on HIV Integrase Inhibitors

Research into the metabolism and disposition of potent HIV integrase inhibitors utilizing 19F-NMR spectroscopy demonstrates the application of fluorinated compounds in studying drug metabolism. This work supports the development of effective HIV treatments by providing valuable data on the metabolic fate and excretion of these inhibitors (Monteagudo et al., 2007).

Class III Antiarrhythmic Activity of Substituted Benzamides and Sulfonamides

The synthesis and evaluation of 4-[(methylsulfonyl)amino]benzamides and sulfonamides for their Class III antiarrhythmic activity highlight the therapeutic potential of such compounds in treating arrhythmias. This study contributes to the understanding of the molecular basis for the antiarrhythmic effects of sulfonamide derivatives (Ellingboe et al., 1992).

Propriétés

IUPAC Name |

5-[(2-fluorophenyl)methylsulfonylmethyl]-N-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO4S/c1-16-14(17)13-7-6-11(20-13)9-21(18,19)8-10-4-2-3-5-12(10)15/h2-7H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGIEGNBBJBBMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CS(=O)(=O)CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((2-fluorobenzyl)sulfonyl)methyl)-N-methylfuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)

![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)

![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)